Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Description
Properties
Molecular Formula |
C15H21NO3S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)15(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI Key |
UCJWMJXPUQXGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Starting materials: Typically, 2-thiophene ethylamine or similar thiophene derivatives are used as starting points.
Formation of thiol intermediate: Reaction with sodium sulfide generates a thiol intermediate in situ.
Alkylation with ethyl bromoacetate or related esters: The thiol intermediate undergoes nucleophilic substitution with ethyl bromoacetate to introduce the ethyl carboxylate group at the 2-position.
Introduction of the pivaloyl group: The pivaloyl substituent at the 5-position can be introduced via acylation reactions, often using pivaloyl chloride or anhydride under controlled conditions.
Cyclization: Base-catalyzed condensation leads to ring closure forming the tetrahydrothieno[3,2-c]pyridine core.
Deprotection and purification: If protecting groups are used, they are removed under mild conditions, followed by purification via recrystallization or chromatography.
Industrially Applicable Method: Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride as an Intermediate
A patented industrial method for synthesizing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, a key intermediate related to the target compound, provides insight into scalable preparation techniques:
Stepwise Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of imine intermediate | React 2-thiophene ethylamine, formaldehyde, and water at 50-55 °C for 20-30 hours | Molar ratio water:formaldehyde:amine ≈ 200:52:127 (mass ratio) |
| 2 | Extraction and concentration | Extract reaction mixture with 1,2-dichloroethane, wash with saturated saline, evaporate under reduced pressure | Produces crude imine |
| 3 | Cyclization and salt formation | React imine with 25-30% ethanolic hydrogen chloride, add water, heat at 65-75 °C for 4-8 hours | Mass ratio imine:ethanolic HCl:water ≈ 139:500:50 |
| 4 | Filtration and recrystallization | Add activated carbon, filter, cool filtrate to 0-5 °C, filter and oven dry | Yields 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride |
Advantages
Mild reaction conditions and relatively few steps.
Avoids use of gaseous hydrogen chloride, reducing environmental pollution.
Uses inexpensive and readily available starting materials.
Suitable for industrial scale-up due to simplicity and low cost.
Summary Table of Preparation Parameters
| Parameter | Value/Range | Comments |
|---|---|---|
| Temperature for imine formation | 50-55 °C | 20-30 hours reaction time |
| Mass ratio (water:formaldehyde:2-thiophene ethylamine) | 200:52:127 | Critical for imine yield |
| Extraction solvent | 1,2-Dichloroethane | Organic layer extraction |
| Cyclization temperature | 65-75 °C | 4-8 hours reaction time |
| Mass ratio (imine:ethanolic HCl:water) | 139:500:50 | Ensures efficient ring closure and salt formation |
| Activated carbon amount | 2-4 mass units | For decolorization before filtration |
| Cooling temperature for crystallization | 0-5 °C | 1-2 hours hold time |
Notes on Purification and Characterization
The final product, often isolated as its hydrochloride salt, is purified by recrystallization.
Activated carbon treatment removes colored impurities.
Drying under vacuum or oven conditions ensures removal of residual solvents.
Characterization typically involves NMR, IR, and mass spectrometry to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Scientific Research Applications
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, particularly in medicinal chemistry and drug development. It is used as an intermediate in the synthesis of various biologically active compounds, including antitubulin agents . Additionally, it is employed in the study of thienopyridine derivatives’ pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding, similar to other thienopyridine derivatives. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Core Structure Derivatives
The unsubstituted core, ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (CAS 1080026-94-3), serves as a synthetic intermediate for derivatives. Key differences lie in substituents at position 5:
Structural Impact :
- Deuteration (as in 10f) reduces metabolic clearance by stabilizing C-D bonds, a strategy employed to improve pharmacokinetics .
Pharmacological and Physicochemical Properties
Antiplatelet Activity
- Clopidogrel : Irreversibly inhibits P2Y₁₂, reducing ADP-induced platelet aggregation. The target compound’s pivaloyl group may alter binding kinetics or metabolite formation .
- Compound C1 : Exhibits higher potency than ticlopidine in rat models, suggesting substituent-driven efficacy enhancements .
- Deuterated Analogs : Improved metabolic profiles (e.g., 10f) highlight the role of chemical modifications in optimizing therapeutic indices .
Physicochemical Data
*Extrapolated from structurally similar 10f .
Analytical and Regulatory Considerations
- Impurity Profiling : Reverse-phase HPLC with acetonitrile-phosphate buffers (e.g., 25 mM KH₂PO₄, pH 4.0) is standard for related compounds .
- Safety Data : The core structure has hazard statements for skin/eye irritation (H315, H319), while deuterated/pivaloyl derivatives may exhibit modified toxicity profiles .
Biological Activity
Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is derived from the tetrahydrothieno[3,2-c]pyridine scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that modify the core structure to enhance biological activity. Various synthetic pathways have been reported in literature that focus on optimizing yield and purity while maintaining the desired biological properties .
Antimicrobial Properties
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For instance, in cell-based assays, it was observed to significantly reduce levels of TNF-α and IL-6 in response to inflammatory stimuli .
Neuroprotective Activity
Neuroprotective effects have been attributed to tetrahydrothieno[3,2-c]pyridine derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. In experimental models of neurodegeneration, this compound demonstrated a capacity to reduce cell death and promote neuronal survival .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It has been suggested that this compound interacts with specific receptors involved in pain and inflammation regulation.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
Q & A
Q. Basic
- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Amber glass vials are recommended due to light sensitivity .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319). Work in fume hoods to mitigate respiratory risks (H335) .
What analytical techniques are suitable for structural confirmation?
Q. Basic
- X-ray crystallography : Resolves stereochemistry and confirms the pivaloyl group’s spatial arrangement. SHELX software is widely used for refinement .
- NMR/HRMS : H/C NMR identifies proton environments (e.g., tetrahydro ring protons at δ 1.5–3.0 ppm). HRMS validates molecular weight (CHNOS: calc. 283.12) .
How can reaction yields be optimized during pivaloylation?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict temperature control (−10°C) to avoid byproducts .
- Catalytic additives : Use of 4-dimethylaminopyridine (DMAP) at 5 mol% improves acylation efficiency by 20–30% .
- Kinetic monitoring : TLC (R = 0.55 in hexane:EtOAc 1:1) or in-situ IR tracks reaction progression .
How to address discrepancies in reported biological activity data?
Q. Advanced
- Structural analogs : Compare with derivatives lacking the pivaloyl group (e.g., 5-methyl or 5-chloro analogs) to isolate substituent effects .
- Purity validation : HPLC-UV (λ = 254 nm) ensures ≥98% purity, excluding degradants as confounding factors .
- Assay standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media) .
What computational strategies predict target interactions for this compound?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to CNS targets (e.g., serotonin receptors). The pivaloyl group’s steric bulk may influence binding pocket occupancy .
- MD simulations : GROMACS simulations (20 ns, NPT ensemble) assess stability of ligand-receptor complexes in physiological conditions .
How to resolve contradictions in pharmacological mechanisms?
Q. Advanced
- In vitro vs. in vivo correlation : Use PK/PD modeling to reconcile differences in bioavailability (e.g., plasma protein binding assays) .
- Pathway analysis : RNA-seq or phosphoproteomics identifies off-target effects (e.g., kinase inhibition) that may explain divergent results .
What are the key differences in reactivity compared to structural analogs?
Q. Advanced
- Steric effects : The pivaloyl group reduces nucleophilic attack at the 5-position compared to unsubstituted analogs, altering regioselectivity in cross-coupling reactions .
- Solubility : LogP increases by ~1.5 units versus the Boc-protected derivative, impacting formulation strategies for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
